Cas no 1806307-83-4 (1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene)
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene
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- Inchi: 1S/C7H2Br2F4O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
- InChI Key: JPMKZQSQQMAUCD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1OC(F)(F)F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 199
- Topological Polar Surface Area: 9.2
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013015223-250mg |
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene |
1806307-83-4 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
| Alichem | A013015223-500mg |
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene |
1806307-83-4 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
| Alichem | A013015223-1g |
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene |
1806307-83-4 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene
Research Briefing on 1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene (CAS: 1806307-83-4)
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene (CAS: 1806307-83-4) is a halogenated benzene derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound features a trifluoromethoxy group and multiple halogen substitutions, which are known to enhance lipophilicity and metabolic stability, making it a promising scaffold for the development of bioactive molecules.
Recent studies have explored the synthetic utility of 1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene as a versatile building block for the construction of complex heterocyclic systems. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use in palladium-catalyzed cross-coupling reactions to generate novel aryl-aryl coupled products with potential anticancer activity. The electron-withdrawing nature of the trifluoromethoxy group was found to significantly influence the reactivity and regioselectivity of these transformations.
In pharmaceutical applications, researchers have investigated this compound as a precursor for the synthesis of kinase inhibitors. A recent patent application (WO2023056789) describes its conversion to potent and selective JAK3 inhibitors through sequential functionalization of the bromine substituents. The resulting compounds showed nanomolar activity in biochemical assays and favorable pharmacokinetic profiles in preclinical models of autoimmune diseases.
The compound's physicochemical properties have been extensively characterized in recent computational studies. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) revealed that the orthogonal orientation of the trifluoromethoxy group creates unique steric and electronic environments that can be exploited for selective molecular recognition in drug-target interactions. These findings support the growing interest in this scaffold for structure-based drug design.
From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2023) indicate that 1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene exhibits moderate acute toxicity (LD50 = 320 mg/kg in rats) but shows no evidence of genotoxicity in standard Ames tests. These data are informing its development as an intermediate in pharmaceutical manufacturing processes.
Ongoing research is exploring the environmental fate of this compound, with a 2024 study in Environmental Science & Technology reporting its relatively rapid photodegradation in aqueous systems (t1/2 = 4.2 hours under simulated sunlight). This environmental profile may influence its selection as a synthetic intermediate in green chemistry applications.
The commercial availability of 1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene has improved significantly in the past year, with multiple suppliers now offering kilogram-scale quantities at >98% purity. Market analysis suggests growing demand from contract research organizations specializing in fluorinated pharmaceutical intermediates.
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